REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])=[CH:2][CH3:3].[ClH:11]>>[Cl:11][CH:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0.072 mol
|
Type
|
reactant
|
Smiles
|
C(=CC)N1C(CCC1=O)=O
|
Name
|
stannic chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Anhydrous hydrogen chloride is bubbled through a mixture of 10 g
|
Type
|
CUSTOM
|
Details
|
Solvents are removed under reduced pressure at 30° - 40° C.
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC)N1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |